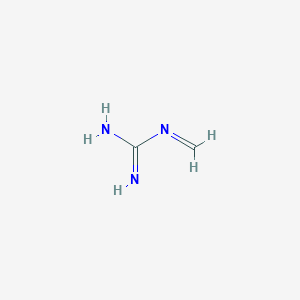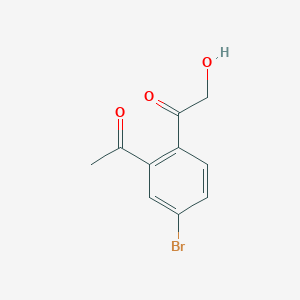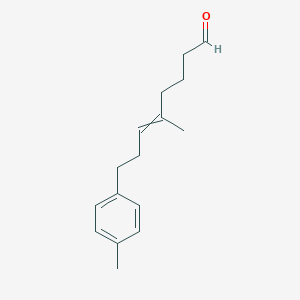![molecular formula C18H15N3 B12604381 4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine CAS No. 651032-85-8](/img/structure/B12604381.png)
4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine is a complex organic compound that belongs to the family of bipyridines. This compound is characterized by the presence of a methyl group and a pyridinyl-ethenyl group attached to a bipyridine core. Bipyridines are known for their ability to form stable complexes with various metals, making them valuable in coordination chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methyl-2,2’-bipyridine and 4-pyridinecarboxaldehyde.
Condensation Reaction: The 4-methyl-2,2’-bipyridine is reacted with 4-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Purification: The crude product is purified by recrystallization from ethanol to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the bipyridine core are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of oxidized bipyridine derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine derivatives.
Scientific Research Applications
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s photophysical properties also enable it to act as a fluorescent probe, allowing for the visualization of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Methylenebis{4-[(E)-2-(pyridin-4-yl)ethenyl]pyridinium} dibromide dihydrate
- 1,4-bis[2-(pyridin-4-yl)ethenyl]benzene quaternary salts
Uniqueness
4-Methyl-4’-[2-(pyridin-4-yl)ethenyl]-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct photophysical and coordination properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and fluorescence characteristics.
Properties
CAS No. |
651032-85-8 |
|---|---|
Molecular Formula |
C18H15N3 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-(4-methylpyridin-2-yl)-4-(2-pyridin-4-ylethenyl)pyridine |
InChI |
InChI=1S/C18H15N3/c1-14-4-10-20-17(12-14)18-13-16(7-11-21-18)3-2-15-5-8-19-9-6-15/h2-13H,1H3 |
InChI Key |
SSOOQRBZAWBHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)

![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)


![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)
![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)




![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
